
橙黄G
描述
Orange G, also known as Acid Orange 10 or C.I. 16230, is a synthetic azo dye widely used in histology and various staining formulations. It typically appears as orange crystals or powder and is commonly available as a disodium salt. The compound is known for its vibrant orange color and is used in various scientific and industrial applications .
科学研究应用
Orange G has a wide range of applications in scientific research, including:
Histology: Used as a staining agent in the Papanicolaou stain to stain keratin and in the Alexander test for pollen staining.
Electrophoresis: Serves as an electrophoretic color marker to monitor the process of agarose gel electrophoresis and polyacrylamide gel electrophoresis.
pH Indicator: Used as a pH indicator due to its color change properties in different pH environments.
Spectrophotometry: Employed as a complexing reagent in the spectrophotometric determination of various metal ions
作用机制
Target of Action
Orange G, also known as Acid Orange 10 or C.I. 16230, is a synthetic azo dye . It is primarily used in histology for various staining formulations . The primary targets of Orange G are biological tissues, specifically keratinized cells , erythrocytes , and DNA molecules during electrophoresis .
Mode of Action
Orange G interacts with its targets through a process called staining. In histology, it is used in the Papanicolaou stain to stain keratin . It is also a major component of the Alexander test for pollen staining . During electrophoresis, Orange G can be used as an electrophoretic color marker . It binds to the DNA molecules and allows scientists to monitor the process of agarose gel electrophoresis .
Biochemical Pathways
For instance, in the Papanicolaou stain, Orange G is used to stain keratin, a structural protein found in skin cells . This suggests that Orange G may interact with proteins and other biomolecules in cells, potentially affecting their structure and function.
Result of Action
The primary result of Orange G’s action is the staining of specific cells or molecules, allowing them to be visualized more easily. For example, in histological staining, Orange G can stain keratinized cells, making them stand out under the microscope . In electrophoresis, Orange G can bind to DNA molecules, allowing scientists to monitor the progress of the electrophoresis .
Action Environment
The action of Orange G can be influenced by various environmental factors. For instance, the staining action of Orange G is pH-dependent, with the dye showing brilliant orange in neutral and acidic pH or red in pH greater than 9 . Additionally, the effectiveness of Orange G in degrading organic pollutants in water treatment processes can be influenced by factors such as temperature, pH, and the presence of other chemicals .
生化分析
Biochemical Properties
Orange G interacts with various biomolecules in the context of biochemical reactions. It is often used as an electrophoretic color marker to monitor the process of agarose gel electrophoresis . It runs approximately at the size of a 50 base pair (bp) DNA molecule, and polyacrylamide gel electrophoresis . This indicates that Orange G can interact with DNA molecules during these processes.
Cellular Effects
The effects of Orange G on cells are primarily observed in the context of staining procedures. For instance, it is used in the Papanicolaou stain to stain keratin . It is also a major component of the Alexander test for pollen staining . These staining procedures allow for the visualization of specific cellular structures and processes, indicating that Orange G can influence cell function by enabling the detection and study of these elements.
Molecular Mechanism
The molecular mechanism of Orange G primarily involves its interactions with biomolecules during staining procedures. As a dye, Orange G binds to specific molecules, such as keratin in the Papanicolaou stain , allowing these molecules to be visualized under a microscope. The exact nature of these binding interactions is dependent on the specific staining procedure and the molecules being stained.
Subcellular Localization
The subcellular localization of Orange G is also related to its use in staining procedures. For example, in the Papanicolaou stain, Orange G is used to stain keratin, a structural protein that is found in various parts of the cell, including the cytoplasm and the cell membrane . Thus, the subcellular localization of Orange G can vary depending on the molecules it is used to stain.
准备方法
Synthetic Routes and Reaction Conditions: Orange G is synthesized through a diazotization reaction followed by coupling with a naphthol derivative. The process involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-naphthol-6,8-disulfonic acid under alkaline conditions to form Orange G.
Industrial Production Methods: In industrial settings, the production of Orange G involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The disodium salt form is typically obtained by neutralizing the dye with sodium hydroxide .
化学反应分析
Types of Reactions: Orange G undergoes various chemical reactions, including:
Oxidation: Orange G can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The azo group in Orange G can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups in Orange G can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups.
Major Products Formed:
Oxidation: Various oxidized derivatives of Orange G.
Reduction: Corresponding amines of the azo dye.
Substitution: Substituted derivatives with different functional groups.
相似化合物的比较
Acid Orange 7: Another azo dye with similar staining properties but different molecular structure.
Methyl Orange: A pH indicator with a similar azo group but different color change properties.
Congo Red: An azo dye used for staining amyloid proteins in histology.
Uniqueness of Orange G: Orange G is unique due to its specific staining properties, particularly in histology and electrophoresis. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in various scientific applications. Additionally, its vibrant orange color and pH-dependent color change properties distinguish it from other similar compounds .
属性
CAS 编号 |
1936-15-8 |
|---|---|
分子式 |
C16H12N2NaO7S2 |
分子量 |
431.4 g/mol |
IUPAC 名称 |
disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C16H12N2O7S2.Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;/h1-9,19H,(H,20,21,22)(H,23,24,25); |
InChI 键 |
RPNUPWKGGIGYHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |
外观 |
Solid powder |
颜色/形态 |
YELLOWISH-RED CRYSTALS OR LEAFLETS |
熔点 |
572 to 707 °F (decomposes) (NTP, 1992) |
Key on ui other cas no. |
1936-15-8 |
物理描述 |
C.i. acid orange 10 appears as orange microcrystals or powder. (NTP, 1992) |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
50 to 100 mg/mL at 74.3° F (NTP, 1992) GENERALLY INSOL IN ORGANIC SOLVENTS, BUT SLIGHTLY SOL IN ETHANOL & CELLOSOLVE Solubility in water = 80 mg/ml, in ethanol = 3 mg/ml, in methyl Cellosolve(monomethyl ether of ethylene glycol) = 40 mg/ml. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
C.I. Orange G; C.I. 16230; NSC 10450; NSC-10450; NSC10450; Egacid Orange GG; Amacid Crystal Orange; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


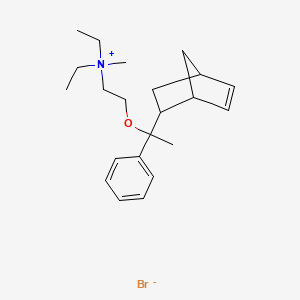
![5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1668989.png)
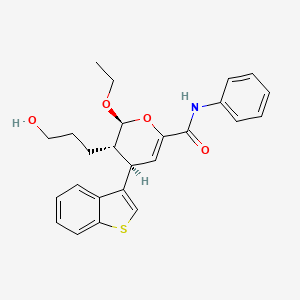
![4-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B1668992.png)
![N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]-4-phenylbenzamide](/img/structure/B1668993.png)
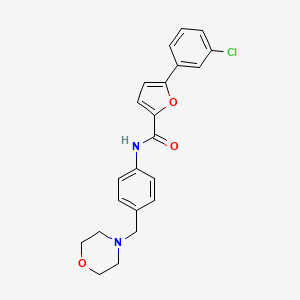
![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B1668996.png)
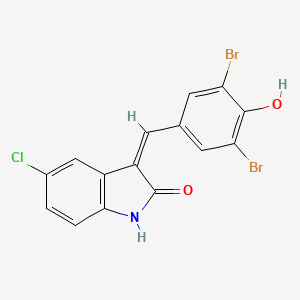
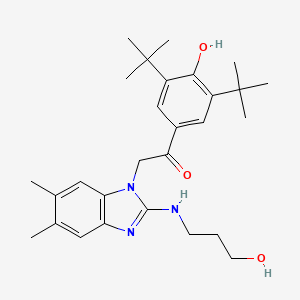
![N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1669000.png)

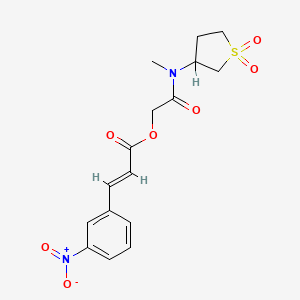
![6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1669005.png)

